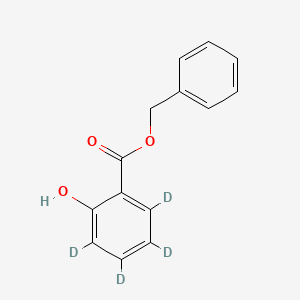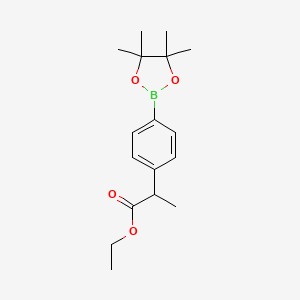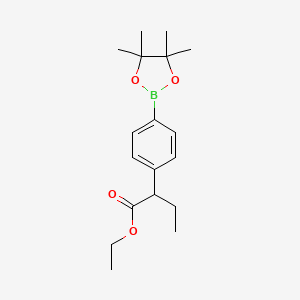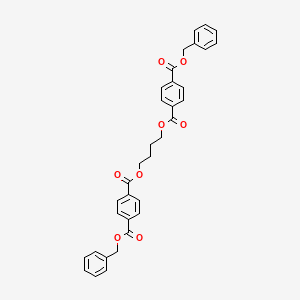
1,4-Butanediol Terephthalate Dibenzyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Butanediol Terephthalate Dibenzyl Ester is a chemical compound with the molecular formula C34H30O8 and a molecular weight of 566.6 g/mol. It is a white solid that is soluble in DMSO and hot methanol. This compound is used as a building block in various chemical syntheses and has applications in the production of polyesters and other polymers.
Preparation Methods
1,4-Butanediol Terephthalate Dibenzyl Ester can be synthesized through a polycondensation reaction involving 1,4-butanediol and terephthaloyl chloride in the presence of a catalyst . The reaction typically takes place in a solvent such as dichloromethane or chloroform, and the product is purified through recrystallization . Industrial production methods may involve similar polycondensation reactions but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
1,4-Butanediol Terephthalate Dibenzyl Ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester groups into alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different ester derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as pyridine, and varying temperatures depending on the specific reaction . Major products formed from these reactions include polyesters, alcohols, and carboxylic acids .
Scientific Research Applications
1,4-Butanediol Terephthalate Dibenzyl Ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of polyesters and other polymers.
Biology: The compound can be used in the study of polymer degradation and the development of biodegradable materials.
Medicine: Research into drug delivery systems and the development of biocompatible materials often involves this compound.
Industry: It is used in the production of high-performance materials, including engineering plastics and fibers.
Mechanism of Action
The mechanism of action of 1,4-Butanediol Terephthalate Dibenzyl Ester involves its interaction with various molecular targets and pathways. For example, in polymer synthesis, it acts as a monomer that undergoes polycondensation reactions to form long polymer chains . The ester groups in the compound can participate in hydrolysis reactions, leading to the formation of carboxylic acids and alcohols . These reactions are facilitated by catalysts and specific reaction conditions that promote the desired chemical transformations .
Comparison with Similar Compounds
1,4-Butanediol Terephthalate Dibenzyl Ester can be compared with similar compounds such as:
Polybutylene Adipate Terephthalate (PBAT): PBAT is a biodegradable copolyester made from adipic acid, 1,4-butanediol, and terephthalic acid.
Polybutylene Terephthalate (PBT): PBT is a semicrystalline polyester obtained by polycondensation of dimethyl terephthalate with 1,4-butanediol.
The uniqueness of this compound lies in its specific ester groups and the ability to form semiflexible liquid-crystalline polyesters, which are not commonly found in other similar compounds .
Properties
IUPAC Name |
4-O-benzyl 1-O-[4-(4-phenylmethoxycarbonylbenzoyl)oxybutyl] benzene-1,4-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H30O8/c35-31(27-13-17-29(18-14-27)33(37)41-23-25-9-3-1-4-10-25)39-21-7-8-22-40-32(36)28-15-19-30(20-16-28)34(38)42-24-26-11-5-2-6-12-26/h1-6,9-20H,7-8,21-24H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OENXPCFRFVINBS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)C(=O)OCCCCOC(=O)C3=CC=C(C=C3)C(=O)OCC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H30O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
566.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Hydroxyethyl 4-[bis[2-(2-hydroxyethoxy)ethyl]amino]benzoate](/img/structure/B569949.png)

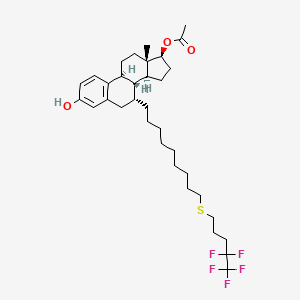
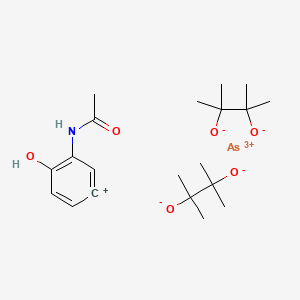
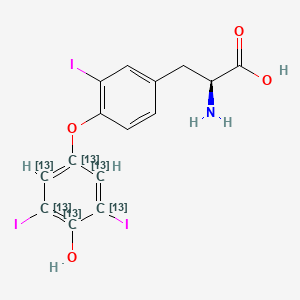
![1,3,8,8-Tetramethyl-7,9-dihydropurino[7,8-a]pyridine-2,4,6-trione](/img/structure/B569960.png)
